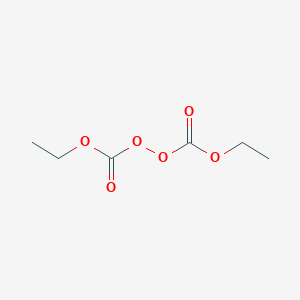
Diethyl peroxydicarbonate
Cat. No. B082071
Key on ui cas rn:
14666-78-5
M. Wt: 178.14 g/mol
InChI Key: CWINGZLCRSDKCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06878840B2
Procedure details


Into a 1000-1 stirred reactor cooled below 10° C. are introduced 622 kg of an aqueous solution of sodium chloride containing 180 g/kg (that is 510 kg of demineralized water and 112 kg of NaCl), precooled to 5° C. 20.4 kg of ethyl chloroformate and 8.5 kg of aqueous solution of hydrogen peroxide containing 350 g/kg are then introduced successively into the stirred aqueous solution, and finally, very slowly, 36.1 1 of aqueous solution of sodium hydroxide containing 200 g/kg, so as to maintain the temperature below 10° C. The density of the aqueous reaction mixture rises to 1.11. 10 minutes after the end of the introduction of the NaOH solution 34.5 kg of diethylhexyl adipate are introduced, precooled to 5° C. After the reaction mixture has been kept stirred for 15 minutes while being cooled to 5° C., the stirring is stopped. The aqueous phase (dense phase) is then separated off after settling out and the organic phase is recovered. The solution of diethyl peroxydicarbonate in diethylhexyl adipate which is thus produced is stored at 5° C. with a view to its subsequent use. Its diethyl peroxydicarbonate content (determined by analysis) is 287 g/kg.
[Compound]
Name
aqueous solution
Quantity
622 kg
Type
reactant
Reaction Step One





[Compound]
Name
aqueous solution
Quantity
8.5 kg
Type
reactant
Reaction Step Two




Name
diethylhexyl adipate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers


|
REACTION_CXSMILES
|
[Cl-].[Na+].Cl[C:4]([O:6][CH2:7][CH3:8])=[O:5].[OH:9][OH:10].[OH-].[Na+].[C:13]([O:22][C:23]([CH2:31]C)(CC)CCCCC)(=[O:21])CCCCC([O-])=O>O>[C:4]([O:9][O:10][C:13]([O:22][CH2:23][CH3:31])=[O:21])([O:6][CH2:7][CH3:8])=[O:5] |f:0.1,4.5|
|
Inputs


Step One
[Compound]
|
Name
|
aqueous solution
|
|
Quantity
|
622 kg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Na+]
|
|
Name
|
|
|
Quantity
|
112 kg
|
|
Type
|
reactant
|
|
Smiles
|
[Na+].[Cl-]
|
|
Name
|
|
|
Quantity
|
510 kg
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
20.4 kg
|
|
Type
|
reactant
|
|
Smiles
|
ClC(=O)OCC
|
[Compound]
|
Name
|
aqueous solution
|
|
Quantity
|
8.5 kg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OO
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
34.5 kg
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
diethylhexyl adipate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCC(=O)[O-])(=O)OC(CCCCC)(CC)CC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
5 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After the reaction mixture has been kept stirred for 15 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Into a 1000-1 stirred reactor cooled below 10° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
precooled to 5° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
precooled to 5° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The aqueous phase (dense phase) is then separated off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic phase is recovered
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)(OCC)OOC(=O)OCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
